molecular formula C6H12ClNO2S B8799757 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B8799757
M. Wt: 197.68 g/mol
InChI Key: KNPLWGRWYXRNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiolane ring and a chloroethylamino group. It is often studied for its potential therapeutic uses and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves the reaction of 2-chloroethylamine with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial methods also involve rigorous purification steps to remove any impurities and achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with cellular components, leading to various biochemical effects. The compound is known to alkylate DNA, which can result in the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells .

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

N-(2-chloroethyl)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C6H12ClNO2S/c7-2-3-8-6-1-4-11(9,10)5-6/h6,8H,1-5H2

InChI Key

KNPLWGRWYXRNPK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-((2-hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide (260 mg, 1.451 mmol) and sulfurous dichloride (863 mg, 7.25 mmol) in dichloroethane (3 mL) was heated up at 78° C. for 3 hours. The mixture was cooled to room temperature and concentrated under reduced pressure to provide the black oil. To this black oil was added THF (5 mL) and dichloromethane (5 mL), grey-white solid was observed. The solid was filtered and collected to provide the desired product as a grey solid (230 mg, 80%). LCMS: m/e 198.1 (M+H)+, 0.60 min (method 6).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
863 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
80%

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